1-(Piperidin-4-yl)-3-(propan-2-yl)urea
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Overview
Description
1-(Piperidin-4-yl)-3-(propan-2-yl)urea is a chemical compound characterized by the presence of a piperidine ring and a urea moiety
Preparation Methods
The synthesis of 1-(Piperidin-4-yl)-3-(propan-2-yl)urea typically involves the reaction of piperidine derivatives with isocyanates or carbamates. One common method includes the reaction of 4-piperidone with isopropyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the product is purified through recrystallization or chromatography.
Industrial production methods may involve the use of continuous flow reactors to ensure consistent quality and yield. These methods often employ catalysts to enhance the reaction rate and efficiency.
Chemical Reactions Analysis
1-(Piperidin-4-yl)-3-(propan-2-yl)urea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the formation of amines.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, where halogenated derivatives can be synthesized using reagents like thionyl chloride or phosphorus tribromide.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations. Major products formed from these reactions include N-oxides, amines, and halogenated derivatives.
Scientific Research Applications
1-(Piperidin-4-yl)-3-(propan-2-yl)urea has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals.
Biology: This compound is studied for its potential biological activities, including its role as an enzyme inhibitor or receptor modulator.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.
Industry: It is utilized in the production of polymers and other materials due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(Piperidin-4-yl)-3-(propan-2-yl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can lead to changes in cellular signaling pathways, ultimately affecting physiological processes.
Comparison with Similar Compounds
1-(Piperidin-4-yl)-3-(propan-2-yl)urea can be compared with other similar compounds, such as:
1-(Piperidin-4-yl)-3-(propan-2-yl)piperazine: This compound also contains a piperidine ring but differs in its additional piperazine moiety, which may confer different biological activities.
1-(Piperidin-4-yl)-3-(propan-2-yl)carbamate: Similar in structure but with a carbamate group instead of a urea moiety, leading to different reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which provides distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C9H19N3O |
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Molecular Weight |
185.27 g/mol |
IUPAC Name |
1-piperidin-4-yl-3-propan-2-ylurea |
InChI |
InChI=1S/C9H19N3O/c1-7(2)11-9(13)12-8-3-5-10-6-4-8/h7-8,10H,3-6H2,1-2H3,(H2,11,12,13) |
InChI Key |
AXGWFNUZFXGNBJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(=O)NC1CCNCC1 |
Origin of Product |
United States |
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